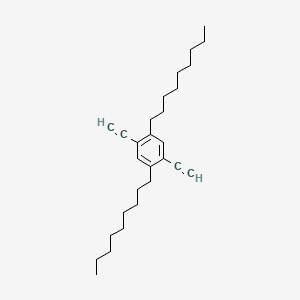

1,4-Diethynyl-2,5-dinonylbenzene

Description

1,4-Diethynyl-2,5-dinonylbenzene (CAS: 921987-53-3) is a symmetrically substituted benzene derivative with two ethynyl (-C≡C-) groups at the 1,4-positions and two nonyl (-C₉H₁₉) alkyl chains at the 2,5-positions. Its molecular formula is C₂₈H₄₂, with a molecular weight of 378.63 g/mol . The compound exhibits high hydrophobicity (XlogP = 11.6) due to its long alkyl chains, which also contribute to 18 rotatable bonds, enhancing conformational flexibility . This structural design makes it a valuable monomer for synthesizing π-conjugated polymers, particularly in optoelectronic and nonlinear optical (NLO) materials.

Properties

CAS No. |

921987-53-3 |

|---|---|

Molecular Formula |

C28H42 |

Molecular Weight |

378.6 g/mol |

IUPAC Name |

1,4-diethynyl-2,5-di(nonyl)benzene |

InChI |

InChI=1S/C28H42/c1-5-9-11-13-15-17-19-21-27-23-26(8-4)28(24-25(27)7-3)22-20-18-16-14-12-10-6-2/h3-4,23-24H,5-6,9-22H2,1-2H3 |

InChI Key |

NWMHBQHNTQEELL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC(=C(C=C1C#C)CCCCCCCCC)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diethynyl-2,5-dinonylbenzene typically involves the following steps:

Starting Materials: The synthesis begins with a benzene derivative that has substituents at the desired positions.

Introduction of Ethynyl Groups: Ethynyl groups are introduced through reactions such as Sonogashira coupling, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

Introduction of Nonyl Groups: The nonyl groups can be introduced through Friedel-Crafts alkylation, where the benzene ring reacts with a nonyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

1,4-Diethynyl-2,5-dinonylbenzene can undergo various chemical reactions, including:

Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a common method.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1,4-Diethynyl-2,5-dinonylbenzene has several applications in scientific research:

Materials Science: Used in the synthesis of conjugated polymers and organic semiconductors.

Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Chemical Sensors: Utilized in the fabrication of sensors for detecting various analytes.

Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 1,4-Diethynyl-2,5-dinonylbenzene involves its interaction with molecular targets through its ethynyl and nonyl groups. The ethynyl groups can participate in π-π interactions and conjugation with other π-systems, while the nonyl groups provide hydrophobic interactions. These interactions can influence the compound’s behavior in various environments and its ability to interact with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1,4-Diethynyl-2,5-dinonylbenzene and analogous compounds:

Substituent Effects on Electronic and Physical Properties

- Alkyl vs. Alkoxy Groups: Alkyl chains (e.g., nonyl) are electron-neutral and enhance hydrophobicity, while alkoxy groups (e.g., dodecyloxy) donate electrons via oxygen lone pairs, improving polar solvent compatibility and altering charge transport in polymers .

- Chain Length: Longer chains (e.g., dodecyloxy vs. butyloxy) increase solubility in organic solvents but reduce crystallinity due to enhanced conformational freedom . For example, this compound’s nonyl chains provide intermediate flexibility compared to shorter alkyl/alkoxy analogs .

Impact on Polymer Properties

- Polydispersity: Polymers derived from alkoxy-substituted monomers (e.g., 1,4-diethynyl-2,5-bis(dodecyloxy)benzene) exhibit broader polydispersity indices (PDI) due to their polydisperse nature, as evidenced by broad $^1$H NMR peaks .

- Optoelectronic Behavior: Alkoxy-substituted derivatives (e.g., 2,5-dioctyloxy) enable aggregation-dependent NLO responses in chiral copolymers, whereas alkyl-substituted variants like the dinonyl compound prioritize thermal stability and processability .

- Metal Coordination : Alkoxy groups (e.g., in 2,5-dioctyloxy derivatives) facilitate coordination with metals like Zn(II), leading to fluorescence enhancement—a feature absent in alkyl-substituted analogs .

Crystallinity and Molecular Packing

- Crystal Structure: Bulky substituents (e.g., trimethylsilyl in 2,5-diethoxy-1,4-bis[(trimethylsilyl)ethynyl]benzene) disrupt close packing, while nonyl chains in this compound promote van der Waals interactions, enabling weak intermolecular forces suitable for flexible films .

- Thermal Stability : Alkyl-substituted compounds generally exhibit higher thermal stability than alkoxy derivatives due to reduced oxidative degradation of C-C bonds vs. C-O-C linkages .

Biological Activity

1,4-Diethynyl-2,5-dinonylbenzene is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two ethynyl groups and a dinonyl substituent on a benzene ring. This configuration contributes to its physicochemical properties and potential biological interactions.

Biological Activity

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies on related ethynyl-substituted aromatic compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

Antioxidant Activity

The antioxidant potential of this compound can be inferred from studies on other diethynyl compounds. These compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Neuroprotective Effects

Emerging evidence suggests that similar compounds may exert neuroprotective effects. These effects are believed to stem from their ability to modulate neuroinflammatory processes and protect neuronal cells from oxidative damage. Further research is needed to elucidate these mechanisms specifically for this compound.

Study 1: Anticancer Activity

A study conducted on a series of ethynyl-substituted benzenes demonstrated that compounds with longer alkyl chains exhibited enhanced cytotoxicity against breast cancer cells (MCF-7). The results indicated that this compound could potentially inhibit cell growth through apoptosis induction.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Apoptosis induction |

| Ethynylbenzene | 25 | Cell cycle arrest |

| 1,4-Diethynyl-2-methylbenzene | 30 | ROS generation |

Study 2: Antioxidant Activity

In vitro assays assessing the antioxidant capacity of various diethynyl compounds showed that those with longer carbon chains exhibited superior radical scavenging activity. The study highlighted the potential role of this compound in mitigating oxidative stress.

| Compound | DPPH Scavenging Activity (%) | Total Phenolic Content (mg GAE/g) |

|---|---|---|

| This compound | 85 | 12.3 |

| 1,4-Diethynyl-2-methylbenzene | 75 | 10.5 |

| Control (Ascorbic Acid) | 90 | - |

The biological activities of this compound can be attributed to several mechanisms:

- Modulation of Signaling Pathways : Similar compounds have been shown to affect pathways such as the MAPK/ERK pathway involved in cell proliferation.

- Induction of Apoptosis : Ethynyl-substituted compounds may activate caspases and other apoptotic markers leading to programmed cell death.

- Antioxidant Defense Activation : These compounds can enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.